![molecular formula C12H13Cl3N4O B2823068 N-({1-[4-(4-氯-3-甲基苯氧基)丁基]苯并咪唑-2-基}乙基)-2-呋喃甲酰胺 CAS No. 325704-40-3](/img/structure/B2823068.png)

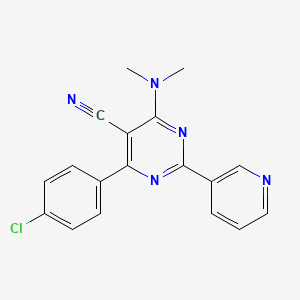

N-({1-[4-(4-氯-3-甲基苯氧基)丁基]苯并咪唑-2-基}乙基)-2-呋喃甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

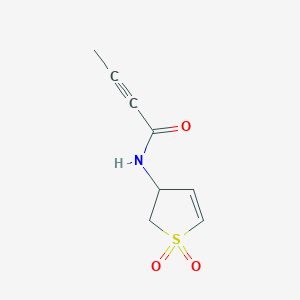

“N-[1-(benzotriazol-1-yl)-2,2,2-trichloroethyl]-2-methylpropanamide” is a complex organic compound. It contains a benzotriazole moiety, which is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . This confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .

Synthesis Analysis

Benzotriazole methodology, recognized as a versatile and successful synthesis protocol, has grown from an obscure level to very high popularity . Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .Molecular Structure Analysis

The structure of benzotriazole derivatives is characterized by a huge synthetic potential . Most of benzotriazole derivatives are prepared as a mixture of two isomers – the 1H- and 2H-benzotriazole isomers . In some instances, both isomers display a similar reactivity while in some specific cases they display distinct reactivity profiles .Chemical Reactions Analysis

Benzotriazole derivatives are known for their specific reactivity, which is discussed and illustrated with various examples ranging from methodology in organic chemistry to the total synthesis of complex structures . The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor .Physical and Chemical Properties Analysis

Benzotriazole is inexpensive, non-toxic, highly stable, and easy to introduce into molecules through a variety of reactions . It activates molecules toward numerous transformations, remains sufficiently stable during the course of the reactions, and finally can be removed easily at the end of the reaction sequence .科学研究应用

钾离子通道开放剂用于治疗膀胱过度活动症

Pérez-Medrano 等人(2007 年)开展的研究探索了包括与感兴趣的化学结构相关的化合物在内的新型氰胍衍生物,作为钾离子通道开放剂。这些化合物通过使人膀胱细胞超极化并在猪膀胱条中显示出有效的激动活性,证明了其在治疗膀胱过度活动症方面的潜力。它们的合成、构效关系 (SAR) 和生物学特性表明了在膀胱功能障碍疾病中进行治疗应用的前景 (Pérez-Medrano 等人,2007 年)。

病毒 NTPase/解旋酶抑制剂

Bretner 等人(2005 年)合成了苯并三唑的 N-烷基衍生物,以增强针对包括 HCV、WNV、登革热和日本脑炎病毒在内的选定黄病毒科酶的抗解旋酶活性。这些修饰旨在提高抗病毒活性,表明该化合物在开发病毒感染治疗方面的潜力 (Bretner 等人,2005 年)。

抗癌化合物合成

Tiwari 等人(2017 年)从事含噻二唑和苯甲酰胺基团的席夫碱的合成,重点关注其抗癌活性。虽然没有直接提及所讨论的化学物质,但本研究阐明了合成苯甲酰胺衍生物在癌症治疗中潜在治疗应用的更广泛背景 (Tiwari 等人,2017 年)。

酰胺合成中稳定的锂中间体

Katritzky 等人(1994 年)研究了使用苯并三唑稳定的锂中间体来精制酰胺中的 N-取代基。本研究提供了可用于类似化合物的修饰和功能化的合成策略的见解,突出了苯并三唑衍生物在有机合成中的多功能性 (Katritzky 等人,1994 年)。

超分子凝胶剂

Yadav 和 Ballabh(2020 年)合成了 N-(噻唑-2-基)苯甲酰胺衍生物以研究其胶凝行为,这是探索化学物质在材料科学中应用的一部分。这些发现表明在开发具有特定物理化学性质的新材料中具有潜在用途 (Yadav 和 Ballabh,2020 年)。

作用机制

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is a protein that plays a pivotal role in hydrolyzing acetylcholine (ACh), an important neurotransmitter that exerts its action mainly at the level of cholinergic synapses in both central and peripheral nervous systems .

Mode of Action

The compound’s interaction with its targets involves the 1,2,3-triazole ring system . This system can be easily obtained by a widely used copper-catalyzed click reaction of azides with alkynes .

Biochemical Pathways

It is known that the compound exhibits myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .

Pharmacokinetics

The drug-likeness of the compound was investigated by predicting its pharmacokinetic properties .

Action Environment

未来方向

Benzotriazole methodology has attracted growing attention from synthetic organic chemists due to several advantages over other methodologies . It offers many well-known versatile synthetic tools in organic synthesis . The future of benzotriazole derivatives lies in further exploring their unique properties and potential applications in various fields of organic chemistry .

属性

IUPAC Name |

N-[1-(benzotriazol-1-yl)-2,2,2-trichloroethyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl3N4O/c1-7(2)10(20)16-11(12(13,14)15)19-9-6-4-3-5-8(9)17-18-19/h3-7,11H,1-2H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZPQNQVPLYMNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC(C(Cl)(Cl)Cl)N1C2=CC=CC=C2N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-2-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine](/img/structure/B2822990.png)

![N-[3-(pyridin-2-yl)-5-(thiomorpholine-4-carbonyl)-1,2-thiazol-4-yl]acetamide](/img/structure/B2822991.png)

![[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2822998.png)

![4-[4-(2-Methylpropyl)benzenesulfonyl]-3-(piperidine-1-carbonyl)quinoline](/img/structure/B2823001.png)

![2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide](/img/structure/B2823002.png)

![N-[2,2-bis(furan-2-yl)ethyl]-3-(2-bromophenyl)propanamide](/img/structure/B2823005.png)

![1-Benzhydryl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2823006.png)

![2-[(Dimethylamino)methylene]-3-(4-methoxyphenyl)-3-oxo-propanenitrile](/img/structure/B2823007.png)